
1,1'-Oxybis(4-chloro-3-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis(4-chloro-3-nitrobenzene) is an organic compound characterized by the presence of two benzene rings connected by an oxygen atom, each substituted with a chlorine and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(4-chloro-3-nitrobenzene) typically involves the nitration of 1,1’-Oxybis(4-chlorobenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and distillation, to obtain the final product.
化学反应分析
Types of Reactions
1,1’-Oxybis(4-chloro-3-nitrobenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the benzene rings make the compound susceptible to further substitution reactions, such as halogenation and nitration.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Halogenated Derivatives: Electrophilic aromatic substitution results in halogenated products.
Oxidized Products: Oxidation reactions yield quinones or other oxidized compounds.
科学研究应用
1,1’-Oxybis(4-chloro-3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Oxybis(4-chloro-3-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro substituents. The nitro groups can participate in redox reactions, while the chloro groups can engage in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-Oxybis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,1’-Oxybis(4-nitrobenzene): Lacks the chloro groups, affecting its electrophilic substitution reactions.
4-Chloro-3-nitrobenzene: A simpler analog with only one benzene ring, used for comparison in reactivity studies.
Uniqueness
1,1’-Oxybis(4-chloro-3-nitrobenzene) is unique due to the presence of both nitro and chloro groups on each benzene ring, connected by an oxygen atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
63107-19-7 |
|---|---|
分子式 |
C12H6Cl2N2O5 |
分子量 |
329.09 g/mol |
IUPAC 名称 |
1-chloro-4-(4-chloro-3-nitrophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI 键 |
VHPXZCBWXRZEBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


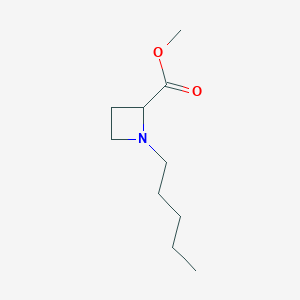

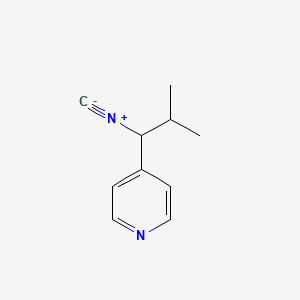

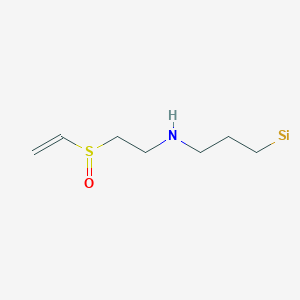
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
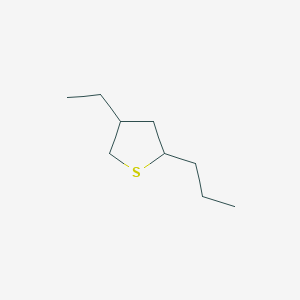

![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
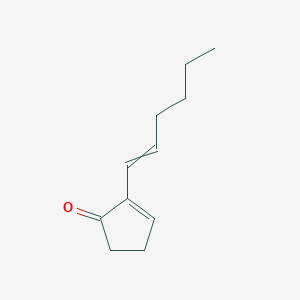
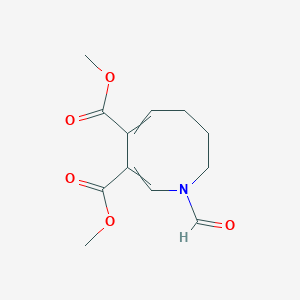
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)

